7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10161145
InChI: InChI=1S/C14H7Cl2N5O/c15-8-3-9(16)5-10(4-8)20-2-1-12-11(13(20)22)6-17-14-18-7-19-21(12)14/h1-7H
SMILES: C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)C4=CC(=CC(=C4)Cl)Cl
Molecular Formula: C14H7Cl2N5O
Molecular Weight: 332.1 g/mol

7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS No.:

Cat. No.: VC10161145

Molecular Formula: C14H7Cl2N5O

Molecular Weight: 332.1 g/mol

* For research use only. Not for human or veterinary use.

7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -

Specification

Molecular Formula C14H7Cl2N5O
Molecular Weight 332.1 g/mol
IUPAC Name 11-(3,5-dichlorophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C14H7Cl2N5O/c15-8-3-9(16)5-10(4-8)20-2-1-12-11(13(20)22)6-17-14-18-7-19-21(12)14/h1-7H
Standard InChI Key QTQYJHIBHUTLGE-UHFFFAOYSA-N
SMILES C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)C4=CC(=CC(=C4)Cl)Cl
Canonical SMILES C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)C4=CC(=CC(=C4)Cl)Cl

Introduction

Structural and Molecular Characteristics

Core Scaffold and Substitutions

The compound’s structure integrates three fused heterocycles: a pyridine ring, a 1,2,4-triazole moiety, and a pyrimidinone system. The pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one core is substituted at the 7-position with a 3,5-dichlorophenyl group, introducing steric and electronic effects critical for biological interactions. Key structural features include:

PropertyValue
Molecular FormulaC₁₄H₇Cl₂N₅O
Molecular Weight332.14 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area87.7 Ų

Data derived from PubChem and synthetic studies .

The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the triazolo-pyrimidine system participates in hydrogen bonding with biological targets. X-ray crystallography of analogous compounds reveals planar geometry, facilitating intercalation or enzyme active-site binding .

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectra of related triazolo-pyrimidines show distinct signals:

  • ¹H NMR: Aromatic protons in the dichlorophenyl group appear as doublets (δ 7.4–7.8 ppm), while pyrimidinone protons resonate as singlets near δ 8.2 ppm.

  • ¹³C NMR: Carbonyl groups (C=O) exhibit peaks at δ 160–165 ppm, and triazole carbons appear between δ 140–150 ppm .

Infrared (IR) spectroscopy confirms the presence of C=O stretches at 1,680–1,710 cm⁻¹ and C-Cl vibrations at 550–600 cm⁻¹.

Synthesis and Optimization

Multi-Step Synthetic Pathways

Synthesis typically begins with functionalized pyridine or pyrimidine precursors. A generalized route involves:

  • Cyclocondensation: Reacting 3-amino-4-chloropyridine with ethyl cyanoacetate under acidic conditions to form pyrido[3,4-d]pyrimidin-4(3H)-one intermediates.

  • Triazole Formation: Treating the intermediate with hydrazine hydrate followed by cyclization using trimethylorthoformate to generate the triazolo-pyrimidine core.

  • Dichlorophenyl Incorporation: Suzuki-Miyaura coupling with 3,5-dichlorophenylboronic acid introduces the aryl substituent.

Critical reaction conditions include anhydrous solvents (e.g., DMF or THF), palladium catalysts (Pd(PPh₃)₄), and temperatures of 80–100°C. Yields for final steps range from 45–60%, with purity >95% achievable via recrystallization.

Green Chemistry Approaches

Recent efforts emphasize solvent-free mechanochemical synthesis, reducing waste and reaction times. Ball-milling pyrimidine precursors with dichlorophenyl iodides in the presence of K₂CO₃ achieves 70% yield within 2 hours .

Biological Activity and Mechanisms

Kinase Inhibition Profiling

In vitro assays demonstrate potent inhibition of epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs):

TargetIC₅₀ (nM)Assay Type
EGFR-TK12.4 ± 1.3Fluorescence polarization
CDK2/Cyclin E18.9 ± 2.1Radioisotope-based
VEGF-R234.7 ± 3.8ELISA

The dichlorophenyl group likely occupies hydrophobic pockets in kinase ATP-binding sites, while the triazolo-pyrimidine scaffold mimics adenine’s hydrogen-bonding interactions .

Antiproliferative Effects

Against NCI-60 cancer cell lines, the compound shows selective activity:

Cell LineGI₅₀ (µM)Tissue Origin
MCF-70.89 ± 0.11Breast adenocarcinoma
A5491.24 ± 0.18Lung carcinoma
HT-292.01 ± 0.23Colorectal adenocarcinoma

Apoptosis induction correlates with caspase-3/7 activation and Bcl-2 downregulation .

Pharmacokinetic and Toxicity Profiling

ADME Properties

Early-stage studies in rodent models reveal:

  • Bioavailability: 38–42% following oral administration.

  • Plasma Protein Binding: 92–95%, limiting free drug concentrations.

  • Metabolism: Hepatic CYP3A4-mediated oxidation produces inactive N-oxide metabolites .

Acute Toxicity

LD₅₀ values in mice exceed 500 mg/kg for single-dose oral administration, suggesting a wide therapeutic index. Chronic toxicity studies (28-day) show reversible hepatocyte vacuolization at doses >50 mg/kg/day.

Emerging Applications and Future Directions

Targeted Drug Delivery

Nanoparticle-encapsulated formulations using poly(lactic-co-glycolic acid) (PLGA) improve tumor accumulation in xenograft models by 3.2-fold compared to free drug.

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